An In-depth Technical Guide to 3-Iodo-1,6-dimethyl-1H-indole (CAS 1599372-49-2)
An In-depth Technical Guide to 3-Iodo-1,6-dimethyl-1H-indole (CAS 1599372-49-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of extensive research in medicinal chemistry and drug discovery. The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a halogen, such as iodine, at the C3-position, and alkyl groups on the nitrogen and the benzene ring, as seen in 3-Iodo-1,6-dimethyl-1H-indole, creates a versatile intermediate with significant potential for the development of novel bioactive molecules.
This technical guide provides a comprehensive overview of the available information on 3-Iodo-1,6-dimethyl-1H-indole, including its chemical and physical properties, a detailed synthetic approach, and an exploration of its potential applications in drug discovery, based on the known reactivity of 3-iodoindoles and the broad biological activities of indole derivatives.
Chemical and Physical Properties
Detailed experimental data for 3-Iodo-1,6-dimethyl-1H-indole is not widely available in peer-reviewed literature. The following table summarizes its basic properties as reported by chemical suppliers, alongside computed properties for the related compound 3-iodo-1H-indole for comparative purposes.
| Property | Value | Source |
| Chemical Name | 3-Iodo-1,6-dimethyl-1H-indole | AA Blocks |
| CAS Number | 1599372-49-2 | AA Blocks[1] |
| Molecular Formula | C₁₀H₁₀IN | AA Blocks[1] |
| Molecular Weight | 271.10 g/mol | AA Blocks[1] |
| SMILES | Cc1ccc2c(c1)n(C)cc2I | AA Blocks[1] |
| Predicted XLogP3 | 3.6 | Predicted based on structure |
| Computed Molecular Weight (3-iodo-1H-indole) | 243.04 g/mol | PubChem |
| Computed XLogP3 (3-iodo-1H-indole) | 2.9 | PubChem[2] |
Synthesis and Reactivity
The synthesis of 3-iodoindoles is well-established in the chemical literature. A robust and widely applicable method involves a two-step sequence: a palladium/copper-catalyzed Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne, followed by an electrophilic iodocyclization of the resulting 2-alkynyl aniline. This versatile methodology allows for the introduction of a wide range of substituents on the indole core.
Proposed Synthetic Pathway
The synthesis of 3-Iodo-1,6-dimethyl-1H-indole can be envisioned to start from 2-iodo-5-methylaniline. The synthetic sequence would involve the N,N-dimethylation of the aniline, followed by a Sonogashira coupling with a suitable acetylene equivalent (e.g., trimethylsilylacetylene, which can be deprotected in situ or in a subsequent step), and finally, an iodocyclization reaction.
Caption: Proposed synthetic pathway for 3-Iodo-1,6-dimethyl-1H-indole.
Experimental Protocol: General Procedure for Iodocyclization
The following is a general and reliable protocol for the electrophilic iodocyclization of N,N-dialkyl-2-(1-alkynyl)anilines to form 3-iodoindoles. This procedure can be adapted for the synthesis of 3-Iodo-1,6-dimethyl-1H-indole from its corresponding 2-alkynyl aniline precursor.
Step-by-Step Methodology:
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Dissolution: Dissolve the N,N,5-trimethyl-2-(ethynyl)aniline (1.0 eq) in dichloromethane (CH₂Cl₂).
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Iodine Addition: To this solution, add a solution of iodine (I₂) (2.0 eq) in CH₂Cl₂ dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
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Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Iodo-1,6-dimethyl-1H-indole.
Causality Behind Experimental Choices:
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Iodine as Electrophile: Iodine acts as an electrophile, which attacks the electron-rich alkyne, initiating the cyclization.
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Dichloromethane as Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the iodine.
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Sodium Thiosulfate Quench: Sodium thiosulfate is a reducing agent that reacts with and neutralizes any unreacted iodine, simplifying the workup process.
Reactivity of the C-I Bond
The carbon-iodine bond at the C3-position of the indole ring is a key functional handle for further synthetic transformations. The iodo group can be readily displaced or participate in various cross-coupling reactions, making 3-Iodo-1,6-dimethyl-1H-indole a valuable building block for generating a library of substituted indole derivatives.
Caption: Common cross-coupling reactions utilizing the C-I bond of 3-iodoindoles.
Potential Applications in Drug Discovery
While specific biological data for 3-Iodo-1,6-dimethyl-1H-indole is not yet reported, the broader class of indole derivatives has shown a vast range of pharmacological activities.[3] The unique substitution pattern of this molecule makes it an interesting candidate for screening in various therapeutic areas.
Key Therapeutic Areas for Indole Derivatives:
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Oncology: Many indole-based compounds have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and histone deacetylases.
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Neuroscience: The indole nucleus is a key component of several neurotransmitters, and its derivatives have been explored for the treatment of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.
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Infectious Diseases: Indole derivatives have shown promise as antibacterial, antifungal, antiviral, and antiparasitic agents.
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Inflammation and Pain: A number of indole-containing compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
The presence of the iodine atom in 3-Iodo-1,6-dimethyl-1H-indole allows for its use as a versatile intermediate in the synthesis of more complex molecules for biological evaluation in these and other therapeutic areas.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Iodo-1,6-dimethyl-1H-indole is not publicly available. However, based on the known hazards of related iodo- and indole-containing compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
The GHS hazard classifications for the related compound 3-iodo-1H-indole include:
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Harmful if swallowed (Acute toxicity, oral)[2]
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Causes skin irritation (Skin corrosion/irritation)[2]
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Causes serious eye irritation (Serious eye damage/eye irritation)[2]
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May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]
It is prudent to handle 3-Iodo-1,6-dimethyl-1H-indole with similar precautions. Always refer to a comprehensive and up-to-date SDS from the supplier before handling any chemical.
Conclusion
3-Iodo-1,6-dimethyl-1H-indole is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials and the versatile reactivity of the C-I bond make it an attractive scaffold for the generation of diverse chemical libraries. While specific biological data for this compound is currently limited, the extensive pharmacological profile of the indole class of molecules suggests that derivatives of 3-Iodo-1,6-dimethyl-1H-indole could exhibit a wide range of interesting biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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PubChem. (n.d.). 3-iodo-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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AA Blocks. (n.d.). 3-Iodo-1,6-dimethyl-1H-indole. Retrieved from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Retrieved from [Link]
